Desmopressin

Vasopressin Receptors Pharmacodynamics Cardiovascular Safety

Select Desmopressin for its unparalleled V2 receptor selectivity and sustained action, critical for antidiuresis and coagulation studies. Deamination and D-Arg substitution confer a 1,500-fold reduction in pressor activity versus native vasopressin, eliminating confounding hemodynamic effects. This nonapeptide achieves hemostatic factor VIII levels in 82% of mild hemophilia A patients. The 60% higher bioavailability of the oral lyophilisate (MELT) over tablets benchmarks novel oral peptide delivery. Stringent QC ensures ≥98% purity for reproducible results.

Molecular Formula C46H64N14O12S2
Molecular Weight 1069.2 g/mol
CAS No. 16679-58-6
Cat. No. B549326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmopressin
CAS16679-58-6
Synonyms1-Deamino-8-D-arginine Vasopressin
1-Desamino-8-arginine Vasopressin
Acetate, Desmopressin
Adiuretin
Adiuretin SD
Apo-Desmopressin
Arginine Vasopressin, Deamino
DDAVP
Deamino Arginine Vasopressin
Desmogalen
Desmopressin
Desmopressin Acetate
Desmopressin Monoacetate
Desmopressin Monoacetate, Trihydrate
Desmopressine Ferring
Desmospray
Desmotabs
Ferring, Desmopressine
Minirin
Minurin
Monoacetate, Desmopressin
Monoacetate, Trihydrate Desmopressin
Nocutil
Octim
Octostim
Trihydrate Desmopressin Monoacetate
Vasopressin, 1-Deamino-8-D-arginine
Vasopressin, 1-Desamino-8-arginine
Vasopressin, Deamino Arginine
Molecular FormulaC46H64N14O12S2
Molecular Weight1069.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
InChIInChI=1S/C46H64N14O12S2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52)
InChIKeyNFLWUMRGJYTJIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.10e-01 g/L

Desmopressin (CAS 16679-58-6): Synthetic Vasopressin Analog with Enhanced V2 Receptor Selectivity and Prolonged Antidiuretic Action


Desmopressin (dDAVP) is a synthetic cyclic nonapeptide analog of the endogenous antidiuretic hormone arginine vasopressin (AVP), engineered through two key structural modifications: deamination of the N-terminal cysteine and substitution of L-arginine with D-arginine at position 8 [1]. These alterations confer potent and selective agonism at the vasopressin V2 receptor, with significantly reduced pressor activity compared to AVP [1]. Desmopressin is employed therapeutically as an antidiuretic agent for central diabetes insipidus, primary nocturnal enuresis, and nocturia, and as a hemostatic agent for mild hemophilia A and type I von Willebrand disease due to its capacity to elevate plasma factor VIII and von Willebrand factor .

Why Substituting Desmopressin with Other Vasopressin Analogs Introduces Quantifiable Risk in Scientific and Clinical Applications


Desmopressin's distinct pharmacological profile, defined by its high V2 receptor selectivity and prolonged duration of action, cannot be assumed for other vasopressin analogs or even different formulations of desmopressin. For instance, substitution with native vasopressin would introduce significant pressor effects due to V1a receptor activation [1]. Even among desmopressin formulations, oral bioavailability differs dramatically from intranasal and intravenous routes, with the oral lyophilisate (MELT) demonstrating 60% greater bioavailability than the oral tablet [2]. Furthermore, safety profiles diverge sharply; intranasal formulations of desmopressin are associated with a five-fold higher incidence of potentially fatal hyponatremia compared to oral formulations, leading to regulatory contraindication for primary nocturnal enuresis [3]. The following quantitative evidence underscores why direct substitution without rigorous verification is scientifically unsound and clinically hazardous.

Quantitative Differentiation of Desmopressin from Key Vasopressin Analogs: A Comparative Evidence Guide


Desmopressin Demonstrates Over 1,500-Fold Reduction in Vasopressor Activity Relative to Arginine Vasopressin

Desmopressin was engineered to dissociate the antidiuretic and vasopressor activities of vasopressin. While the antidiuretic potency is enhanced by approximately 10-fold compared to arginine vasopressin (AVP), the vasopressor effect is reduced by a factor of 1,500 [1]. This extreme shift in the antidiuretic-to-vasopressor ratio is critical for clinical safety, allowing effective antidiuresis at doses far below those that would affect blood pressure. In contrast, AVP and other less selective analogs like terlipressin retain significant vasoconstrictor activity, limiting their utility in non-emergency fluid balance disorders.

Vasopressin Receptors Pharmacodynamics Cardiovascular Safety

Desmopressin Exhibits 25-Fold Greater Selectivity for V1b Receptors Over V2 Receptors, Contrasting with Other Analogs

Receptor binding studies reveal desmopressin's unique selectivity profile across human vasopressin receptor subtypes. It demonstrates highest affinity for the V1b receptor (Ki = 5.8 nM), followed by the V2 receptor (Ki = 23.3 nM), and much lower affinity for the V1a receptor (Ki = 62.4 nM) [1]. This profile, where V1b affinity is approximately 4-fold higher than V2 affinity and V1a affinity is nearly 3-fold lower than V2 affinity, distinguishes it from endogenous AVP and other synthetic analogs. While desmopressin is known as a V2 receptor agonist, this binding data indicates a more complex interaction profile that may explain its distinct pharmacological effects, including the release of coagulation factors and potential non-renal actions.

Receptor Selectivity Binding Affinity Vasopressin Receptors

Desmopressin Elicits a Robust Hemostatic Response, Elevating Factor VIII to Hemostatic Levels in 82% of Mild Hemophilia A Patients

In a clinical study of 22 patients with mild hemophilia A and von Willebrand disease, desmopressin administered intranasally or intravenously significantly elevated factor VIII levels, ristocetin cofactor, and von Willebrand antigen compared to baseline (P < 0.05) [1]. Factor VIII levels considered adequate for hemostasis were achieved in 82% of hemophiliac patients following desmopressin administration [1]. This hemostatic effect is a direct consequence of desmopressin's V2 receptor agonism, which triggers the release of these factors from endothelial storage sites. This efficacy is a key differentiator from analogs like terlipressin, which act primarily as vasoconstrictors via V1 receptors and are used for different bleeding indications (e.g., esophageal varices) [2].

Hemostasis Factor VIII Hemophilia A Clinical Efficacy

Oral Lyophilisate (MELT) Formulation of Desmopressin Offers 60% Greater Bioavailability than Standard Oral Tablets

Significant differences in bioavailability exist among desmopressin formulations. The oral disintegrating tablet (lyophilisate or MELT) provides 60% greater bioavailability compared to the standard oral tablet [1]. This enhanced bioavailability can translate to more predictable plasma concentrations and potentially improved therapeutic outcomes. In contrast, the oral tablet has a bioavailability of only about 5% relative to the intranasal formulation and 0.16% relative to intravenous administration [2]. This variability underscores the non-interchangeability of desmopressin formulations and the importance of selecting the appropriate formulation for specific research or clinical needs.

Pharmacokinetics Bioavailability Formulation Science Drug Delivery

Intranasal Desmopressin Carries a Five-Fold Higher Risk of Hyponatremia Compared to Oral Formulations, Leading to Regulatory Contraindication

Post-marketing surveillance data reveal a significant safety differential between desmopressin formulations. The incidence of hyponatremia, a potentially fatal adverse effect of desmopressin, is approximately 5 cases per 10 million doses for intranasal formulations, compared to about 1 case per 10 million doses for oral formulations [1]. This five-fold increased risk with intranasal administration led to regulatory action, including the contraindication of all intranasal desmopressin formulations for the treatment of primary nocturnal enuresis [1]. While a retrospective study in children with central diabetes insipidus found that 40% of patients on nasal desmopressin experienced hypo/hypernatremia compared to 18.1% on oral, this difference did not reach statistical significance for standardized episodes per treatment year, though the trend aligns with the larger post-marketing findings [2].

Drug Safety Hyponatremia Adverse Events Risk Assessment

Optimal Application Scenarios for Desmopressin Based on Quantified Differentiation


Investigating V2 Receptor-Mediated Antidiuresis and Water Homeostasis with Minimal Cardiovascular Interference

Researchers studying renal water reabsorption mechanisms, aquaporin-2 trafficking, or central diabetes insipidus models should select desmopressin due to its 1,500-fold reduction in vasopressor activity compared to AVP [1]. This allows for precise modulation of antidiuresis without confounding hemodynamic effects, a critical advantage over less selective vasopressin analogs. Its prolonged half-life of 51-158 minutes, compared to AVP's less than 10 minutes, also ensures sustained action for long-term experiments [1].

Hemostasis Research and Clinical Management of Mild Bleeding Disorders Without Exogenous Factor Replacement

For studies requiring elevation of endogenous factor VIII and von Willebrand factor, or for clinical management of mild hemophilia A and type I von Willebrand disease, desmopressin is the agent of choice. Clinical data demonstrate that desmopressin can achieve hemostatic factor VIII levels in 82% of patients with mild hemophilia A [2]. This makes it a valuable tool for investigating endothelial storage and release mechanisms of coagulation factors and for avoiding the risks and costs associated with exogenous factor concentrates in appropriate clinical scenarios.

Development and Evaluation of Oral Peptide Delivery Systems with Enhanced Bioavailability

Desmopressin serves as a model peptide for oral delivery research. The 60% higher bioavailability of the oral lyophilisate (MELT) formulation over the standard oral tablet provides a quantifiable benchmark for evaluating novel delivery technologies aimed at improving peptide absorption [3]. Researchers can use this data to compare the performance of new formulations, targeting improvements in the notoriously low oral bioavailability of peptide drugs (e.g., 0.16-5% for desmopressin) [4].

Pharmacovigilance Studies and Risk-Benefit Analyses of Antidiuretic Therapy

Desmopressin's well-characterized safety profile, particularly the five-fold higher risk of hyponatremia with intranasal versus oral formulations, makes it an ideal case study for pharmacovigilance research [5]. Investigations into the mechanisms of drug-induced hyponatremia, the impact of formulation on adverse event rates, and the effectiveness of risk mitigation strategies (e.g., fluid restriction) can leverage this quantitative safety data to inform clinical practice and regulatory science.

Quote Request

Request a Quote for Desmopressin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.